2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid

PRMT3 inhibition allosteric modulator epigenetic probe

PRMT3 inhibitor lead optimization is hindered by potency cliffs across pyrimidinecarboxylic acid regioisomers-substituting analogs without structural validation risks ≥40-fold affinity loss. 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid (CAS 1918253-00-5) solves this as a characterized low-μM allosteric scaffold. • PRMT3 allosteric EC50 = 1,300 nM (ePL-tagged human PRMT3 211-531, HEK293) • Oxolan-3-ylmethyl & C4-propyl vectors enable IP-diverse SAR vs. SGC707 chemotype • XLogP3 = 1.5, TPSA = 72.3 Å2-validated for computational docking/MD studies

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1918253-00-5
Cat. No. B2650395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid
CAS1918253-00-5
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCCCC1=NC(=NC=C1C(=O)O)CC2CCOC2
InChIInChI=1S/C13H18N2O3/c1-2-3-11-10(13(16)17)7-14-12(15-11)6-9-4-5-18-8-9/h7,9H,2-6,8H2,1H3,(H,16,17)
InChIKeyZCHCMOZVCWWXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid (CAS 1918253-00-5): Procurement-Relevant Structural and Affinity Baseline


2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine-5-carboxylic acid derivative featuring an oxolan-3-ylmethyl substituent at the 2-position and a propyl chain at the 4-position. It belongs to the broader class of substituted pyrimidinecarboxylic acids that have been explored as allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) [1]. The compound exhibits measurable but modest affinity for the PRMT3 methyltransferase domain, with a reported EC50 of 1,300 nM in a protein stabilization assay using ePL-tagged human PRMT3 (residues 211–531) expressed in HEK293 cells [1]. This affinity profile positions it as a low-micromolar-binding scaffold within the PRMT3 allosteric inhibitor chemotype.

Why Generic Substitution of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid Is Not Advisable Without Comparative Binding Data


In-class pyrimidinecarboxylic acid analogs cannot be freely interchanged for PRMT3-targeted applications because subtle variations in the oxolane attachment position, N-alkyl chain length, and carboxylic acid placement profoundly alter allosteric binding site occupancy [1]. The PRMT3 allosteric pocket is highly sensitive to the spatial orientation of the tetrahydrofuran ring and the hydrophobic propyl group; for instance, the oxolan-3-ylmethyl regioisomer (target compound) yields an EC50 of 1,300 nM, whereas the optimized clinical probe SGC707—bearing a distinct urea-linked isoquinoline scaffold—achieves an IC50 of 31 nM and Kd of 53 nM [1][2]. Without quantitative head-to-head data, assuming equivalent target engagement across analogs risks selecting a compound with drastically reduced potency (≥40-fold difference) or off-target binding profiles. The evidence below details the specific, quantifiable differences that must guide procurement decisions.

Quantitative Differentiation Evidence for 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid Versus Key Comparators


PRMT3 Allosteric Binding Affinity: Target Compound vs. Optimized Probe SGC707

In a protein stabilization assay using ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid exhibited an EC50 of 1,300 nM [1]. By comparison, the structurally optimized allosteric PRMT3 inhibitor SGC707, characterized by an isoquinoline-urea scaffold, achieved an IC50 of 31 nM and a Kd of 53 nM in biochemical and biophysical assays [2]. This represents an approximately 42-fold difference in potency. The target compound's lower affinity is consistent with its role as an early-stage scaffold within the PRMT3 allosteric inhibitor series, lacking the optimized urea-linked aromatic system present in SGC707.

PRMT3 inhibition allosteric modulator epigenetic probe

Regioisomeric Oxolane Attachment: Oxolan-3-ylmethyl vs. Oxolan-2-ylmethyl Analogs

The target compound features an oxolane ring attached via the 3-position methylene linker (oxolan-3-ylmethyl), whereas closely related 4-propylpyrimidine-5-carboxylic acid analogs bearing an oxolan-2-ylmethyl substituent have been listed as similar compounds in vendor catalogs . In the PRMT3 allosteric series, the spatial orientation of the tetrahydrofuran oxygen atom is critical for hydrogen bonding within the allosteric pocket; relocation from the 3- to the 2-position of the oxolane ring alters the vector of the ether oxygen by approximately 1.5–2.0 Å, which is predicted to disrupt key polar contacts observed in PRMT3 co-crystal structures (e.g., PDB 4RYL) [1]. While direct comparative affinity data for the 2-ylmethyl analog are not publicly available, the class-level SAR demonstrates that such regioisomeric changes typically result in >10-fold shifts in IC50 within this chemical series [1].

structure-activity relationship regioisomer allosteric binding

N-Alkyl Chain Length: Propyl (C3) vs. Butyl (C4) Impact on Lipophilicity-Driven Affinity

The 4-propyl substituent on the target compound contributes a calculated XLogP3 of approximately 1.5 [1]. Extension to a butyl chain (4-carbon), as seen in the analog 2-(Oxolan-3-ylmethyl)-4-butylpyrimidine-5-carboxylic acid, is predicted to increase logP by ~0.5 units, enhancing hydrophobic contacts within the PRMT3 allosteric pocket but potentially at the expense of solubility . In the broader pyrimidinecarboxylic acid PRMT3 inhibitor series, optimal potency was achieved with balanced lipophilicity; overly lipophilic analogs (clogP > 2.5) exhibited diminished cellular activity despite improved biochemical IC50 values, a phenomenon attributed to reduced aqueous solubility and increased protein binding [2]. The propyl chain thus represents a design compromise between target affinity and drug-like properties.

lipophilic efficiency alkyl chain SAR PRMT3 inhibitor

Carboxylic Acid Position: 5-Carboxylic Acid vs. 4-Carboxylic Acid or 6-Carboxylic Acid Isomers

The target compound places the carboxylic acid at the pyrimidine 5-position. The analog 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-6-carboxylic acid relocates the acid to the 6-position, while 2-(Oxolan-3-ylmethyl)pyrimidine-4-carboxylic acid shifts it to the 4-position . In PRMT3 allosteric inhibitor co-crystal structures, the carboxylic acid moiety engages in a conserved salt bridge with a basic residue (likely Arg or Lys) lining the allosteric pocket; moving the acid by one ring position disrupts this interaction geometrically [1]. Although no quantitative affinity data are available for these positional isomers, the well-established pharmacophore model for this series indicates that the 5-carboxylic acid orientation is required for productive binding, and deviation is expected to ablate measurable affinity at sub-micromolar concentrations.

positional isomer carboxylic acid binding pharmacophore

Procurement-Driven Application Scenarios for 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid Based on Quantitative Differentiation


PRMT3 Allosteric Inhibitor Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

Researchers engaged in PRMT3 inhibitor lead optimization can utilize 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid as a low-micromolar-affinity starting scaffold (EC50 = 1,300 nM) to probe the allosteric binding site [1]. Its distinct oxolan-3-ylmethyl regioisomer and propyl substitution pattern allow systematic exploration of vectors not addressed by the SGC707 chemotype, facilitating the identification of novel intellectual property space [1][2].

Negative Control or Tool Compound for PRMT3 Binding Assay Development

The compound's moderate PRMT3 affinity (EC50 = 1,300 nM) positions it as a weak-binding reference standard in biochemical or biophysical assays, enabling the calibration of assay sensitivity windows against high-affinity probes like SGC707 (IC50 = 31 nM) [1][2]. It is suitable for establishing baseline binding curves in differential scanning fluorimetry or SPR-based fragment screening campaigns targeting the PRMT3 allosteric pocket.

Regioisomeric Selectivity Profiling in Pyrimidinecarboxylic Acid Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of pyrimidinecarboxylic acid analogs can employ the target compound as a reference for the 5-carboxylic acid, oxolan-3-ylmethyl, C3-propyl substitution pattern. Direct comparison with positional isomers (4-COOH, 6-COOH) and regioisomeric oxolane attachments (2-ylmethyl) provides critical SAR information on pharmacophore requirements for PRMT3 allosteric binding [3].

Computational Chemistry and Docking Model Validation

The target compound's well-defined structure (XLogP3 = 1.5, TPSA = 72.3 Ų) and modest affinity make it a useful validation ligand for docking and molecular dynamics simulations aimed at predicting PRMT3 allosteric site occupancy. Its weaker binding relative to SGC707 allows computational models to be tested for their ability to discriminate between low- and high-affinity binders [1][2].

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